molecular formula C19H22FN3O3S B2691728 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide CAS No. 2034454-36-7

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide

Cat. No. B2691728
CAS RN: 2034454-36-7
M. Wt: 391.46
InChI Key: FXBSWEBMQSFLJS-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide” is a complex organic molecule. It contains a benzothiadiazole ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, sulfur and nitrogen . The molecule also contains a fluoro-substituted methyl group, an ethyl group, and a phenylbutanamide moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the various bonds and introduce the functional groups . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and chains. The benzothiadiazole ring system is a key feature, and the various substituents (the fluoro-methyl group, the ethyl group, and the phenylbutanamide moiety) will contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the fluoro-methyl group might undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents . The exact properties would need to be determined experimentally .

Scientific Research Applications

Antiviral and Cytotoxic Activities

Research on pyrazole- and isoxazole-based heterocycles, including compounds related to the chemical structure of interest, has shown potential anti-HSV-1 activity and cytotoxic properties. For example, certain synthesized compounds reduced viral plaques of Herpes simplex type-1 (HSV-1) significantly, indicating a potential for development into antiviral therapies (Dawood et al., 2011).

Anticancer Potential

Several studies have investigated the anticancer properties of fluorinated compounds, including derivatives similar to the compound . Notably, fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated potent cytotoxic activity in vitro against various cancer cell lines, suggesting a novel mode of action for cancer treatment (Hutchinson et al., 2001). Another study highlighted the synthesis and anticancer activity of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which showed moderate to good antiproliferative potency, suggesting their potential as anticancer drugs (Chowrasia et al., 2017).

Antimicrobial Evaluation

Research has also been conducted on the synthesis and evaluation of compounds for antimicrobial activities. For instance, novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties showed excellent bacterial growth inhibition against Gram-positive bacteria, indicating their potential as antibacterial agents (Al-Harthy et al., 2018).

Imaging Applications in Alzheimer's Disease

Furthermore, novel ¹⁸F-labeled benzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These probes displayed high affinity for β-amyloid aggregates and were effective in imaging studies, suggesting their utility in diagnosing and studying Alzheimer's disease (Cui et al., 2012).

Organic Photovoltaics

The compound's derivatives have been explored for use in organic photovoltaics. For example, donor–acceptor alternating polymers containing related structural units exhibited strong absorptions and were utilized in solar cells, achieving a notable power conversion efficiency. This research indicates the compound's relevance in the development of materials for renewable energy applications (Xu et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used. Without more information, it’s difficult to speculate on the potential mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed safety assessment . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology, among others .

properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-14(15-6-4-3-5-7-15)12-19(24)21-10-11-23-18-13-16(20)8-9-17(18)22(2)27(23,25)26/h3-9,13-14H,10-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBSWEBMQSFLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide

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